2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Overview
Description
“2-Chloro-1-methyl-4-(4-methylphenyl)benzene” is a chemical compound with the molecular formula C14H13Cl . It is also known as "1,1’-Biphenyl, 3-chloro-4,4’-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group and a chloro group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 216.71 g/mol . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Catalytic Reactions
- Chloro(tetraphenylporphyrinato)iron, a catalyst, is used in the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, yielding over 70% in some reactions involving substituted benzene compounds (Mbuvi & Woo, 2009).
Stereochemistry in Chemical Reactions
- The Friedel-Crafts alkylation of benzene with optically active compounds, including chloro and methyl substituents, demonstrates varied stereochemical outcomes depending on the catalyst used (Segi et al., 1982).
Crystallography and Molecular Structure
- Studies on molecules like 4-Chloro-N-o-tolylbenzamide, which contain chloro and methyl groups in their structure, provide insights into crystal structure and intermolecular interactions (Saeed et al., 2008).
- The crystal structure and Hirshfeld surface analysis of compounds including 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole are studied for understanding molecular packing and interactions (Aydın et al., 2021).
Modern Friedel-Crafts Chemistry
- The alkylation of benzene with derivatives containing chloro and methyl groups is studied in modern Friedel-Crafts chemistry, revealing various product formations under different catalytic conditions (Albar et al., 1997).
Medicinal Chemistry and Biological Relevance
- Compounds such as 3-(2-chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one are studied for their potential biological significance, especially in the context of medicinal chemistry (Patel et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-methyl-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZUSHAMYHPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710477 | |
Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92189-88-3 | |
Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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